L-Valinamide, L-lysyl-L-prolyl-

Description

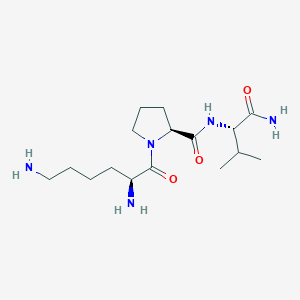

Structure

2D Structure

Properties

CAS No. |

57899-80-6 |

|---|---|

Molecular Formula |

C16H31N5O3 |

Molecular Weight |

341.45 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H31N5O3/c1-10(2)13(14(19)22)20-15(23)12-7-5-9-21(12)16(24)11(18)6-3-4-8-17/h10-13H,3-9,17-18H2,1-2H3,(H2,19,22)(H,20,23)/t11-,12-,13-/m0/s1 |

InChI Key |

WHYFLVYSZQFSHS-AVGNSLFASA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N |

Origin of Product |

United States |

Synthetic Methodologies for L Valinamide, L Lysyl L Prolyl and Its Advanced Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for L-Lysyl-L-Prolyl-L-Valinamide Scaffolds

Solid-phase peptide synthesis (SPPS) is a cornerstone in the creation of peptides like L-Lysyl-L-Prolyl-L-Valinamide. bachem.com This method involves building the peptide chain sequentially while it is anchored to an insoluble solid support, which simplifies the purification process by allowing easy removal of excess reagents and by-products through washing. bachem.compeptide.com

Optimization of Coupling Chemistries and Protecting Group Schemes

The success of SPPS hinges on the efficiency of the coupling reactions that form the peptide bonds and the strategic use of protecting groups to prevent unwanted side reactions. peptide.com

Coupling Chemistries: The formation of the amide bond between amino acids requires activation of the carboxylic acid group. A variety of coupling reagents are available, each with different reactivity and stability. mesalabs.com For instance, highly reactive reagents like HCTU, HATU, and COMU are often used for faster syntheses, while DIC and HBTU are suitable for slower, more controlled reactions. gyrosproteintechnologies.com The choice of coupling reagent can also be influenced by the reaction temperature. gyrosproteintechnologies.com Difficult couplings, which can arise from steric hindrance, may necessitate strategies like double coupling or extending the reaction time. gyrosproteintechnologies.com

Protecting Group Schemes: To ensure the correct sequence, the reactive functional groups of the amino acids must be temporarily blocked with protecting groups. peptide.com A common strategy is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) group for the Nα-amino group and acid-labile protecting groups for the side chains, such as tert-butyl (tBu). bachem.comwikipedia.org This "orthogonal" protection scheme allows for the selective removal of the Fmoc group under basic conditions (e.g., with piperidine) at each step of the synthesis, while the side-chain protecting groups remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA). peptide.comwikipedia.org For the lysine (B10760008) residue in L-Lysyl-L-Prolyl-L-Valinamide, a common side-chain protecting group is the Boc (tert-butyloxycarbonyl) group. youtube.com The bulky trityl (Trt) group can be used to protect the Nτ of histidine, which helps to minimize racemization. scispace.com

The following table summarizes common coupling reagents and protecting groups used in SPPS:

| Category | Examples | Use |

| Coupling Reagents | HCTU, HATU, COMU, DIC, HBTU | Activate the carboxylic acid for amide bond formation. gyrosproteintechnologies.com |

| Nα-Protecting Groups | Fmoc, Boc | Temporarily protect the N-terminus of the amino acid. bachem.compeptide.com |

| Side-Chain Protecting Groups | Boc (for Lysine), tBu (for Tyrosine), Trt (for Asparagine, Glutamine) | Protect reactive side chains during synthesis. peptide.comscispace.com |

Selection of Resins and Cleavage Techniques for Valinamide (B3267577) C-Termini

The choice of resin is crucial as it determines the C-terminal functionality of the final peptide. gyrosproteintechnologies.com For the synthesis of a peptide with a C-terminal amide, such as L-Lysyl-L-Prolyl-L-Valinamide, specific amide-producing resins are required.

Resin Selection: Rink amide and Sieber amide resins are commonly employed for this purpose. biotage.comiris-biotech.de The Rink amide linker is a standard choice for Fmoc-based synthesis of peptide amides. iris-biotech.de Sieber amide resin is particularly advantageous as it allows for cleavage under mild acidic conditions (e.g., 1% TFA in DCM), preserving side-chain protecting groups if desired. iris-biotech.de The choice between these can also be influenced by steric factors; the Sieber linker is less bulky and may be more suitable for sterically demanding sequences. iris-biotech.de Ramage resin is another option, noted for delivering peptides with high purity. iris-biotech.de

Cleavage Techniques: Once the peptide synthesis is complete, the peptide must be cleaved from the solid support. sigmaaldrich.com The cleavage cocktail used depends on the type of resin and the protecting groups employed. For resins like Rink amide, a common cleavage cocktail is a mixture of TFA, a scavenger such as triisopropylsilane (B1312306) (TIS) to prevent side reactions, and water. biotage.comejbiotechnology.info For very acid-sensitive resins, milder cleavage conditions can be used, such as a mixture of TFE and DCM. sigmaaldrich.com After cleavage, the peptide is typically precipitated from the cleavage mixture using cold diethyl ether. ejbiotechnology.info

Solution-Phase Peptide Synthesis (LPPS) Approaches for L-Lysyl-L-Prolyl-L-Valinamide Analogues

Solution-phase peptide synthesis (LPPS), also known as classical solution peptide synthesis (CSPS), offers an alternative to SPPS. acs.orgslideshare.net In this method, the peptide is synthesized while dissolved in a solvent, and purification occurs after each step. slideshare.net LPPS can be advantageous for large-scale synthesis and for certain peptide sequences that are difficult to produce via SPPS. acs.orgnih.gov

A key challenge in LPPS is the potential for racemization of the activated amino acid. peptide.com However, reagents like T3P® (propylphosphonic anhydride) have been shown to minimize racemization during peptide bond formation. mdpi.com The synthesis can be performed in a stepwise manner, adding one amino acid at a time, or through fragment condensation, where pre-synthesized peptide fragments are coupled together. peptide.comnih.gov

Recent advancements in LPPS include the development of "tagged" strategies, where a soluble tag is attached to the C-terminus of the growing peptide chain. acs.org This tag facilitates purification by allowing for selective precipitation or extraction of the peptide. acsgcipr.org This approach, sometimes referred to as liquid-phase peptide synthesis (LPPS), combines the benefits of both SPPS and CSPS. acs.org

Chemo- and Regioselective Modifications within L-Lysyl-L-Prolyl-L-Valinamide Structures

The introduction of specific chemical modifications can enhance the properties of the L-Lysyl-L-Prolyl-L-Valinamide scaffold. These modifications can include the incorporation of unnatural amino acids or the site-specific derivatization of existing residues.

Incorporation of Non-Canonical Amino Acids and Stereochemical Control

Incorporating non-canonical amino acids (ncAAs) into the peptide sequence can introduce novel functionalities and properties. nih.govuiowa.edu This can be achieved through various methods, including the use of evolved orthogonal tRNA and aminoacyl-tRNA synthetase pairs. nih.gov In synthetic chemistry, ncAAs can be incorporated during SPPS or LPPS by using the appropriately protected amino acid derivative. nih.gov

Stereochemical control is paramount in peptide synthesis to ensure the desired biological activity. The use of chiral starting materials and coupling reagents that minimize racemization is essential. mdpi.com The synthesis of peptides containing D-amino acids, for example, requires the use of the corresponding D-amino acid building blocks.

Site-Specific Derivatization (e.g., Nitrosoamino and Chloroethyl functionalities)

Nitrosoamino Group Introduction: N-acyl alpha-amino acids can be nitrosated to form nitrosamides. nih.gov These compounds can act as alkylating agents upon rearrangement. nih.gov This type of modification can be introduced to the peptide structure to create derivatives with specific chemical reactivity.

Chloroethyl Functionalities: Chloroacetyl groups can be introduced into peptides and subsequently reacted with nucleophiles. mdpi.com For instance, the reaction of a chloroacetyl-modified peptide with mercaptoundecahydrododecaborate (B1143558) (BSH) is influenced by the presence of basic amino acid residues in the peptide sequence. mdpi.com This highlights the potential for regioselective modification based on the local chemical environment within the peptide.

Lysine Modification: The lysine residue, with its primary amine in the side chain, is a common target for site-specific modification. nih.gov Sulfonyl acrylate (B77674) reagents have been designed for the regioselective modification of a single lysine residue on native protein sequences. nih.govscience.eus This type of chemoselective reaction allows for the introduction of various functionalities, such as fluorophores or other synthetic molecules, through a subsequent aza-Michael addition. nih.govnih.gov

Advances in Chemical Ligation and Emerging Technologies for L-Lysyl-L-Prolyl-L-Valinamide Peptidomimetics

The synthesis of peptidomimetics of L-lysyl-L-prolyl-L-valinamide presents unique challenges, primarily centered around the proline residue. Traditional peptide synthesis methods often encounter difficulties in achieving efficient ligation at proline sites. However, significant progress in chemical ligation and the development of novel technologies are providing pathways to overcome these hurdles, enabling the synthesis of complex proline-containing peptidomimetics.

Native Chemical Ligation (NCL) has become a cornerstone for the synthesis of large peptides and proteins by joining unprotected peptide segments. wikipedia.orgeurpepsoc.com The process involves the reaction of a peptide with a C-terminal thioester and another with an N-terminal cysteine. wikipedia.org This reaction is highly chemoselective and occurs in an aqueous buffer at neutral pH. wikipedia.org

A significant challenge in the synthesis of sequences like L-lysyl-L-prolyl-L-valinamide is the notoriously low reactivity of peptidyl prolyl thioesters in NCL. rsc.orgrsc.org This reduced reactivity is not primarily due to steric hindrance at the β-carbon of proline, but rather the electronic effect of the carbonyl group on the proline's nitrogen atom. rsc.org Consequently, standard NCL conditions are often inefficient for ligations involving a C-terminal proline. mdpi.com

To address this limitation, researchers have explored several innovative strategies to enhance ligation efficiency at proline residues. These advancements are pivotal for the successful synthesis of L-lysyl-L-prolyl-L-valinamide peptidomimetics.

One of the most promising approaches involves the use of selenium-based chemistry. Substituting the thiol group with a more reactive selenium group can significantly improve ligation efficiency. bohrium.com Selenol-proline surrogates have been shown to be more reactive acyl donors, even in sterically demanding contexts, such as ligation to a valine residue. nih.gov For instance, a peptide containing a C-terminal valine, which showed poor reactivity with a thio-proline peptide (approximately 15% conversion in 23 hours), demonstrated a 66% yield within 12 hours when ligated with a more reactive seleno-proline peptide. nih.gov This highlights the potential of selenocysteine-mediated ligations for constructing challenging peptide bonds involving proline and sterically hindered amino acids like valine.

Another key strategy is the development of auxiliary-mediated ligation. This technique involves the temporary attachment of a thiol-containing auxiliary to the N-terminus of the peptide, which facilitates the ligation reaction. mdpi.comsquarespace.com After the ligation is complete, the auxiliary group is removed. The 2-mercapto-2-phenethyl (MPE) auxiliary is one such design that has shown efficiency in difficult peptide ligations and can be removed under mild basic conditions. squarespace.com

Furthermore, recent research has focused on tuning the reactivity of prolyl thioesters to allow for kinetically controlled ligation. This approach enables one-pot sequential NCL reactions by carefully controlling the reaction conditions. rsc.org Additionally, a two-stage proline ligation protocol has been developed, which involves a thio-assisted proline coupling followed by a high-yielding and mild metal-free desulfurization step. nih.govnih.gov This method has proven effective in the synthesis of proline-rich peptides. nih.gov For example, a proline-rich peptide was successfully synthesized with a 66% isolated yield within 10 hours using this protocol. nih.gov

The table below summarizes the comparative yields of different ligation strategies at proline sites, demonstrating the advancements in overcoming the inherent challenges.

| Ligation Strategy | C-terminal Residue of Acyl Donor | N-terminal Residue of Acyl Acceptor | Reaction Time (hours) | Yield (%) | Reference |

| Thio-Proline Ligation | Proline | Valine | 23 | ~15 | nih.gov |

| Seleno-Proline Ligation | Proline | Valine | 12 | 66 | nih.gov |

| Thio-Assisted Proline Ligation | Glutamine | Proline-rich peptide | 10 | 66 | nih.gov |

These emerging technologies in chemical ligation are instrumental in expanding the scope of synthetic peptides and are particularly relevant for the creation of L-lysyl-L-prolyl-L-valinamide peptidomimetics. By providing effective solutions to the challenges posed by proline ligation, these methods pave the way for the synthesis and exploration of novel peptidomimetic structures with potential therapeutic applications.

Structural Characterization and Conformational Analysis of L Valinamide, L Lysyl L Prolyl Peptides

Spectroscopic Techniques for Elucidating L-Lysyl-L-Prolyl-L-Valinamide Primary Structure and Modifications

Spectroscopic methods are indispensable for determining the primary amino acid sequence and identifying any post-translational or synthetic modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Bonding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For L-lysyl-L-prolyl-L-valinamide, NMR studies provide detailed insights into its conformational preferences.

Key conformational features of the L-lysyl-L-prolyl-L-valinamide peptide that can be analyzed by NMR include the puckering of the proline ring, the cis/trans isomerization of the Lys-Pro peptide bond, and the orientation of the amino acid side chains. The chemical shifts of the protons and carbons are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. mdpi.com For instance, the difference between the Cβ and Cγ chemical shifts of the proline residue can reliably distinguish between the cis and trans conformations of the Xaa-Pro peptide bond. mdpi.com A difference of approximately 5 ppm is characteristic of a trans bond, while a difference of around 10 ppm indicates a cis bond. mdpi.com

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of all protons in the peptide. NOESY is particularly important as it provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the peptide's three-dimensional structure. The analysis of side-chain NMR signals, especially for the lysine (B10760008) residue, can provide detailed information on their local conformations. copernicus.org

| NMR Parameter | Structural Information Provided | Typical Values/Observations |

|---|---|---|

| 1H Chemical Shifts | Local electronic environment, secondary structure. | Dispersed shifts indicate a well-defined structure; crowded shifts suggest flexibility. |

| 3JHNHα Coupling Constants | Dihedral angle φ. | Small values (~4 Hz) for α-helices; larger values (~9 Hz) for β-sheets. |

| Nuclear Overhauser Effects (NOEs) | Interproton distances (< 5 Å). | dαN(i, i+1) for sequential assignment; medium and long-range NOEs for tertiary structure. |

| Proline 13C Chemical Shifts (Δδβγ) | Cis/trans isomerization of the Lys-Pro peptide bond. | ~5 ppm for trans; ~10 ppm for cis. mdpi.com |

Mass Spectrometry (MS and MS/MS) for Sequence Verification and Derivatization Analysis

Mass spectrometry (MS) is a fundamental tool for verifying the molecular weight and amino acid sequence of peptides. wikipedia.org For L-lysyl-L-prolyl-L-valinamide, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be used to generate gas-phase peptide ions. The resulting mass-to-charge ratio (m/z) provides a precise molecular weight of the peptide.

Tandem mass spectrometry (MS/MS) is employed for sequence verification through a process called de novo sequencing. wikipedia.orgnih.gov In a tandem mass spectrometer, the parent peptide ion is isolated and then fragmented by collision-induced dissociation (CID) or other methods. This fragmentation primarily occurs along the peptide backbone, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. nih.gov

MS is also highly effective for analyzing derivatization, such as acetylation or the attachment of other chemical moieties to the lysine side chain's amino group. These modifications result in a predictable mass shift of the parent ion and the fragment ions containing the modified residue.

| Fragment Ion | Sequence | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| b1 | Lys | 129.1023 |

| b2 | Lys-Pro | 226.1551 |

| y1 | Val-NH2 | 117.0972 |

| y2 | Pro-Val-NH2 | 214.1500 |

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. youtube.com The CD spectrum arises from the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The shape and magnitude of the CD spectrum in the far-UV region (190-250 nm) are characteristic of different types of secondary structures, including α-helices, β-sheets, and random coils. youtube.com

For a short peptide like L-lysyl-L-prolyl-L-valinamide, the presence of the proline residue is expected to significantly influence the conformation. Proline is known to disrupt helical structures and is often found in β-turns and polyproline II (PPII) helices. nih.govresearchgate.net A PPII helix, a left-handed helix with three residues per turn, is a common conformation for proline-rich sequences and displays a characteristic CD spectrum with a strong negative band around 206 nm and a weak positive band around 228 nm. researchgate.net The CD spectrum of L-lysyl-L-prolyl-L-valinamide can thus indicate the presence of such ordered structures or a more flexible, random coil conformation. nih.govnih.gov

| Secondary Structure | Positive Peaks (nm) | Negative Peaks (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Polyproline II (PPII) Helix | ~228 | ~206 researchgate.net |

| Random Coil | ~212 | ~198 |

Computational Approaches for Conformational Space Exploration of L-Lysyl-L-Prolyl-L-Valinamide

Computational methods provide a powerful complement to experimental techniques, allowing for a detailed exploration of the peptide's conformational landscape and energetics.

Molecular Dynamics (MD) Simulations and Free Energy Landscape Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.org For L-lysyl-L-prolyl-L-valinamide, an MD simulation would involve creating a model of the peptide solvated in a box of water molecules and then numerically solving Newton's equations of motion for the system. nih.gov This generates a trajectory that describes how the positions and velocities of the atoms in the peptide and solvent evolve over time.

From the MD trajectory, a wealth of information can be extracted, including the range of accessible conformations, the dynamics of the cis/trans isomerization of the Lys-Pro bond, and the formation and breaking of intramolecular hydrogen bonds. Advanced sampling techniques, such as replica exchange MD or metadynamics, can be employed to enhance the exploration of the conformational space and overcome the high energy barriers associated with events like peptide bond isomerization. acs.orgfrontiersin.org

The simulation data can be used to construct a free energy landscape, which is a map of the potential energy of the system as a function of one or more collective variables (e.g., dihedral angles, radius of gyration). The minima on this landscape correspond to the most stable conformations of the peptide. A theoretical conformational study of the related tripeptide Ac-Lys-Pro-Val-NH2 has been carried out using molecular dynamics to explore its conformational space. nih.gov

Quantum Mechanical Calculations for Peptide Conformation

Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, offer a higher level of theory for studying peptide conformation compared to the classical force fields used in MD simulations. nih.govnih.gov While computationally more expensive, QM methods can provide highly accurate information about the electronic structure, geometry, and relative energies of different peptide conformations. cuni.cz

For L-lysyl-L-prolyl-L-valinamide, QM calculations can be used to:

Optimize the geometry of specific conformations identified from MD simulations to obtain more accurate structures and relative energies. acs.org

Investigate the nature of the peptide bond and the energetic barrier for cis/trans isomerization of the Lys-Pro bond.

Calculate spectroscopic properties, such as NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation of the computed structures. technologynetworks.com

A combination of MD simulations to broadly sample the conformational space and QM calculations to refine the energies and properties of key conformations provides a comprehensive understanding of the structural and dynamic behavior of L-lysyl-L-prolyl-L-valinamide. nih.govnih.gov

Molecular Docking for Predicting Ligand-Target Interactions

Molecular docking is a computational technique utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as the tripeptide L-lysyl-L-prolyl-L-valinamide, and a protein target. The process involves the prediction of the binding mode and affinity of the ligand within the active site of a target protein. mdpi.com

The methodology for molecular docking typically begins with the three-dimensional structures of both the ligand (the peptide) and the target protein. mdpi.com If the experimental structure of the target is available from sources like the Protein Data Bank, it is prepared by removing water molecules and any co-crystallized ligands. mdpi.com The peptide's 3D conformation can be generated and optimized using computational chemistry software.

Software such as AutoDock Vina, PyRx, and GROMACS are commonly employed to perform the docking simulations. mdpi.com These programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), and to rank the different binding poses of the ligand in the target's active site. mdpi.commdpi.com The validation of a docking protocol is a critical step, often achieved by redocking a known ligand and comparing the predicted pose with the experimentally determined structure to calculate the root-mean-square deviation (RMSD). mdpi.com

The results of a molecular docking study can provide valuable insights into the key amino acid residues of the target protein that interact with the peptide ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By understanding these interactions, researchers can make informed decisions about modifying the peptide structure to enhance its binding affinity and selectivity for the target. mdpi.com

Table 1: Hypothetical Molecular Docking Results for L-lysyl-L-prolyl-L-valinamide with a Target Protein

| Parameter | Value |

| Target Protein | Example Kinase 1 |

| Docking Software | AutoDock Vina |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | ASP-145, GLU-98, TYR-82 |

| Hydrogen Bonds | 2 |

| Hydrophobic Interactions | LYS-76, PHE-150 |

Influence of Amino Acid Sequence and Chemical Modifications on L-Lysyl-L-Prolyl-L-Valinamide Conformation

The cyclic nature of the proline side chain restricts the backbone dihedral angle φ to approximately -65°, which imparts a significant conformational rigidity to the peptide backbone. nih.gov Proline can exist in two distinct puckered states, endo and exo, and the amide bond preceding the proline residue can adopt either a cis or trans conformation. nih.gov The trans conformation is generally favored, but the energy barrier for isomerization to the cis form is lower than in other amino acids, allowing for the possibility of a cis/trans equilibrium that can be crucial for biological activity.

The amino acids neighboring the proline residue also exert a substantial influence on its conformation. nih.gov The specific nature of the preceding residue (L-lysyl) and the succeeding residue (L-valinamide) will affect the local electronic and steric environment, which in turn can influence the puckering of the proline ring and the cis/trans isomerism of the Lys-Pro peptide bond. nih.gov

Chemical modifications to the peptide can further modulate its conformation. For instance, substitution at the 4th position of the proline ring can have a pronounced effect. An electron-withdrawing substituent can favor a specific ring pucker through stereoelectronic effects, such as the gauche effect. nih.gov Similarly, modifications to the lysine side chain or the C-terminal valinamide (B3267577) can introduce new intramolecular interactions or alter the peptide's interaction with its environment, thereby shifting the conformational equilibrium. Studies on proline analogs have shown that even subtle changes, like the introduction of a fluorine atom, can have a remarkable electronic effect on the properties of the peptide bond.

Table 2: Hypothetical Influence of Modifications on the Conformation of L-lysyl-L-prolyl-L-valinamide

| Modification | Key Conformational Feature | Predicted Outcome |

| None (Native Peptide) | Proline pucker and Lys-Pro bond isomerism | Equilibrium between multiple conformers |

| 4-Fluoro-Proline substitution | Altered electronic properties of the proline ring | Potential stabilization of a specific pucker |

| N-acetylation of Lysine | Neutralization of the N-terminal charge | Shift in electrostatic interactions, potential for new hydrogen bonds |

| Methylation of Valinamide | Increased steric bulk at the C-terminus | Restricted rotation around the C-terminal residue |

Molecular Interactions and Biological Target Elucidation of L Valinamide, L Lysyl L Prolyl Derivatives

Receptor Binding Studies and Selectivity Profiling

The interaction of L-Lysyl-L-Prolyl-L-Valinamide and its analogs with G protein-coupled receptors (GPCRs) is a key area of investigation. These interactions are often characterized by a high degree of specificity, which can be modulated by subtle changes in the peptide structure.

Melanocortin Receptor Subtype Interactions (MC1R, MC3R, MC4R, MC5R) with L-Lysyl-L-Prolyl-L-Valinamide Analogs

The melanocortin receptors (MCRs) are a family of five GPCRs (MC1R-MC5R) that mediate a wide range of physiological processes, including pigmentation, energy homeostasis, and inflammation. nih.gov The development of ligands with selectivity for specific MCR subtypes is a significant goal in medicinal chemistry. This selectivity can be influenced by structural modifications to peptide ligands, such as N-methylation of the peptide backbone, which has been shown to convert non-selective agonists into selective ligands for the human MC1R. nih.gov

While direct binding data for L-Lysyl-L-Prolyl-L-Valinamide at melanocortin receptors is not extensively documented in public literature, research on closely related tripeptides provides valuable insights. A notable analog, an alpha-melanocyte-related tripeptide known as Lys-d-Pro-Val (KDPV), has been identified. nih.gov Although its primary described activity involves antagonism at the interleukin-1 receptor, its designation as an "alpha-melanocyte-related" peptide suggests a functional connection to the melanocortin system. nih.gov This connection underscores the potential for peptides based on the Lys-Pro-Val motif to interact with pathways traditionally associated with melanocortin signaling. The structural motifs required for MCR binding are well-defined, with a His-Phe-Arg-Trp sequence being crucial for agonism and an Arg-Phe-Phe motif for antagonism, providing a framework for evaluating the potential binding of novel peptide sequences. nih.govacs.org

Exploration of Other Putative Peptide Receptor Sites

Beyond the melanocortin system, derivatives of L-Lysyl-L-Prolyl-L-Valinamide have been investigated for their interactions with other peptide receptor sites. GPCRs are inherently allosteric proteins, meaning that ligands can bind to sites topographically distinct from the primary (orthosteric) site to modulate receptor activity. nih.govnih.govucdavis.edu This allosteric modulation can fine-tune the receptor's response to its endogenous ligand, offering advantages such as improved subtype selectivity and a better safety profile. nih.govnih.gov

A significant finding is the interaction of the alpha-melanocyte-related tripeptide, Lys-d-Pro-Val, with the interleukin-1 receptor (IL-1R). nih.gov Studies have demonstrated that this peptide acts as an antagonist at the IL-1R, suppressing lipopolysaccharide-induced nuclear factor kappaB (NF-κB) translocation and activation in alveolar epithelial cells. nih.gov

Furthermore, extensive research on the analogous tripeptide L-prolyl-L-leucyl-glycinamide (PLG) has shown that it and its derivatives function as allosteric modulators of dopamine (B1211576) D2 receptors. mcmaster.canih.govnih.govumn.edugrantome.com PLG enhances the binding of dopamine agonists to the D2 receptor by increasing the population and affinity of the receptor's high-affinity state. nih.govumn.edu This modulatory effect is a prime example of how small, prolyl-containing peptides can interact with and influence the function of major neurotransmitter systems.

| Peptide Analog | Receptor Target | Observed Effect | Mechanism | Reference |

|---|---|---|---|---|

| Lys-d-Pro-Val (KDPV) | Interleukin-1 Receptor (IL-1R) | Inhibition of LPS-induced NF-κB activation | Receptor Antagonism | nih.gov |

| L-prolyl-L-leucyl-glycinamide (PLG) | Dopamine D2 Receptor | Enhancement of agonist binding | Positive Allosteric Modulation | nih.govumn.edu |

| Pro-Pro-Pro-NH2 | Dopamine Receptor | Increased high/low affinity state ratio | Allosteric Modulation | nih.gov |

| Pro-Leu-(+)-thiazolidine-2-carboxamide | Dopamine Receptor | Greater enhancement of agonist binding than PLG | Positive Allosteric Modulation | mcmaster.ca |

Enzyme Interaction Mechanisms and Inhibition/Activation Kinetics

The interaction of L-Lysyl-L-Prolyl-L-Valinamide derivatives with enzymes, particularly proteases, is defined by their amino acid sequence and chemical modifications. These interactions can lead to either inhibition or activation of enzymatic activity, with kinetics that reveal the underlying mechanism of binding.

Prolyl Oligopeptidase Interactions

Prolyl oligopeptidase (POP), also known as prolyl endopeptidase, is a serine protease that cleaves small peptides (less than 30 amino acids) on the C-terminal side of proline residues. nih.govtandfonline.com It is a target for cognitive-enhancing drugs due to its role in the metabolism of neuropeptides. nih.govtandfonline.com

The inhibition of POP by peptide derivatives is highly dependent on the nature of the functional group at the P1 site of the inhibitor, which corresponds to the residue immediately following proline (e.g., the valinamide (B3267577) moiety). nih.gov Studies on parent inhibitors like isophthalic acid bis-(L-prolylpyrrolidine) amide show that adding specific functional groups to the P1 site can increase inhibitory potency by orders of magnitude and induce a slow-binding inhibition mechanism. nih.gov For instance, the addition of formyl (CHO), cyano (CN), or hydroxyacetyl (COCH2OH) groups can shift the inhibition constant (Ki) from the nanomolar to the sub-nanomolar range. nih.gov These groups influence both the rate of association (kon) and, crucially, the rate of dissociation (koff), which determines the duration of inhibition. nih.govnih.gov

| Functional Group (R) | Ki (nM) | kon (10^5 M^-1·s^-1) | koff (10^-5 s^-1) | t1/2 (dissociation) | Reference |

|---|---|---|---|---|---|

| -H | 11.8 ± 1.1 | N/A | N/A | N/A | nih.gov |

| -CHO | 0.15 ± 0.01 | 2.43 ± 0.12 | 3.6 ± 0.1 | > 5 hours | nih.gov |

| -CN | 0.10 ± 0.01 | 12.0 ± 0.08 | 12.2 ± 0.6 | ~25 minutes | nih.gov |

| -COCH2OH | 0.079 ± 0.010 | 7.7 ± 0.6 | 6.1 ± 0.2 | > 5 hours | nih.gov |

Data derived from studies on isophthalic acid bis-(L-prolylpyrrolidine) amide derivatives. nih.gov N/A indicates that the inhibitor did not exhibit slow-binding kinetics.

Other Enzyme Modulations by L-Lysyl-L-Prolyl-L-Valinamide Derivatives

The presence of a lysine (B10760008) residue suggests that L-Lysyl-L-Prolyl-L-Valinamide derivatives could interact with enzymes that process lysine. The lysyl oxidase (LOX) family of enzymes are copper-dependent amine oxidases responsible for the covalent cross-linking of collagen and elastin (B1584352) in the extracellular matrix. nih.govrsc.orgnih.gov This family includes lysyl oxidase (LOX) and four lysyl oxidase-like proteins (LOXL1-4). rsc.org

Specifically, lysyl oxidase-like 2 (LOXL2) is implicated in pathological fibrosis and cancer progression, making it a therapeutic target. nih.govrsc.orgresearchgate.net Inhibition of LOXL2 has been shown to ameliorate renal and pulmonary fibrosis. nih.govresearchgate.net The modulation of LOXL2 can occur through various means, including allosteric inhibition by monoclonal antibodies that bind to a region remote from the catalytic domain. nih.gov Given that the natural function of LOX family enzymes is to oxidize lysine residues, it is plausible that lysine-containing peptides could act as substrates, competitive inhibitors, or modulators of their activity. rsc.orgnih.gov

DNA Interaction Studies: Mechanisms of Alkylation and Crosslinking by Modified L-Valinamide Compounds

While the core L-Valinamide, L-Lysyl-L-Prolyl- peptide is not inherently reactive towards DNA, its structure can be modified to create potent DNA-interacting agents. DNA alkylation and crosslinking are mechanisms that form covalent bonds with DNA, interfering with replication and transcription, which can trigger cell death. mdpi.comwikipedia.org This principle is widely used in cancer chemotherapy. mdpi.com

Scientific research has demonstrated that peptide-like backbones can serve as effective vehicles for delivering reactive chemical groups to specific DNA sequences. Peptide Nucleic Acids (PNAs), which have an uncharged peptide-like backbone, are particularly effective. nih.govmdpi.com

One strategy involves conjugating a PNA to a quinone methide precursor. nih.gov The PNA directs the molecule to a complementary DNA sequence, where the quinone methide can be activated to alkylate the DNA. This approach allows for highly selective, inducible DNA alkylation. nih.gov Similarly, PNAs incorporating other crosslinking agents have been synthesized and shown to react with target DNA or RNA with high sequence specificity. mdpi.com These studies provide a clear proof-of-concept for how a modified valinamide-containing peptide could be engineered to function as a sequence-specific DNA alkylating or crosslinking agent, transforming it from a receptor/enzyme modulator into a DNA-targeting compound.

Protein-Protein Interaction (PPI) Analysis Modulated by L-Lysyl-L-Prolyl-L-Valinamide Peptides

While direct, extensive studies detailing the modulation of a wide array of protein-protein interactions (PPIs) by L-lysyl-L-prolyl-L-valinamide (KPV) are not abundant in publicly available research, the existing literature points towards specific and significant interactions with key proteins that subsequently influence broader signaling networks. The primary mechanism of KPV's action appears to be through direct binding to receptors and interactions with transporter proteins, which in turn modulates downstream intracellular signaling cascades that are themselves governed by a complex web of PPIs.

Detailed research findings have identified several key interacting partners of the KPV peptide, shedding light on its biological targets and the pathways it influences.

Key Interacting Partners and Biological Effects of L-Valinamide, L-lysyl-L-prolyl- (KPV)

| Interacting Protein/Receptor | Biological System/Cell Type | Observed or Hypothesized Effect of Interaction |

| Melanocortin 1 Receptor (MC1R) | Immune cells, skin cells | KPV, as a fragment of α-MSH, is suggested to interact with MC1R. muddyrivernews.comcorepeptides.com This interaction is believed to be a key part of its anti-inflammatory effects. corepeptides.com |

| Peptide Transporter 1 (PepT1) | Intestinal epithelial cells | KPV utilizes the PepT1 transporter to enter cells, which is crucial for its anti-inflammatory action in conditions like inflammatory bowel disease. The expression of PepT1 is often increased during inflammation. bluvida.com |

| Components of NF-κB and MAPK signaling pathways | Various cell types, including immune and intestinal cells | KPV has been shown to inhibit key inflammatory signaling pathways, such as NF-κB and MAPK cascades. bluvida.com This suggests an indirect modulation of the protein-protein interactions within these pathways that are necessary for their activation. |

| Components of microbial adhesion | Pathogenic microorganisms | Some research suggests that KPV may possess antimicrobial properties by interfering with the adhesion of microbes to host tissues, a process reliant on protein-protein interactions. gazetaprawna.pl |

The interaction of KPV with the Melanocortin 1 Receptor (MC1R) is a focal point of research. muddyrivernews.comcorepeptides.com Although it is a fragment of α-MSH, KPV is thought to retain the ability to bind to melanocortin receptors, thereby initiating a signaling cascade that can lead to a reduction in the production of pro-inflammatory cytokines. gazetaprawna.pl This interaction is a prime example of a peptide-protein interaction that triggers a significant physiological response.

Furthermore, the ability of KPV to be transported into cells via PepT1 is a critical aspect of its function, particularly in the context of intestinal inflammation. bluvida.com This interaction allows the peptide to reach intracellular targets. Once inside the cell, KPV is believed to exert its anti-inflammatory effects by interfering with intracellular signaling pathways. bluvida.com

Research indicates that KPV can inhibit the NF-κB and MAPK signaling pathways , which are central to the inflammatory response. bluvida.com These pathways are activated through a series of protein-protein interactions. By inhibiting these cascades, KPV indirectly modulates these essential PPIs, leading to a decrease in the expression of inflammatory mediators.

While the primary focus has been on its anti-inflammatory roles, there is also speculation about KPV's antimicrobial potential by disrupting microbial adhesion to host cells. gazetaprawna.pl This suggests another avenue through which this peptide may modulate protein-protein interactions, in this case between host and pathogen proteins.

Enzymatic Stability and Degradation Pathways of L Valinamide, L Lysyl L Prolyl Peptides

In Vitro Enzymatic Degradation Kinetics and Identification of Degradation Products

The rate at which L-Valinamide, L-lysyl-L-prolyl- peptides are broken down by enzymes and the resulting smaller fragments are key determinants of their in vivo efficacy and duration of action. While specific kinetic data for the precise tripeptide L-Valinamide, L-lysyl-L-prolyl- is not extensively available in public literature, general principles of peptide degradation and data from analogous peptides provide valuable insights.

Peptides are primarily degraded by proteases, which are enzymes that catalyze the cleavage of peptide bonds. The stability of a peptide is highly dependent on its amino acid sequence. The presence of a proline residue, as in L-Valinamide, L-lysyl-L-prolyl-, is known to confer significant resistance to many common proteases. The peptide bond preceding a proline residue (the Lys-Pro bond in this case) is not readily cleaved by many endopeptidases due to the unique cyclic structure of proline, which restricts the conformational flexibility of the peptide backbone at that site.

In vitro studies on other proline-containing peptides have demonstrated this increased stability. For instance, studies on collagen, a protein rich in proline, have shown that certain proline-containing di- and tripeptides exhibit high stability and are preferentially absorbed. news-medical.net

When degradation does occur, it is typically initiated by peptidases that can cleave at specific sites. For a tripeptide like L-Valinamide, L-lysyl-L-prolyl-, potential degradation could occur through hydrolysis of the peptide bonds or modification of the amino acid side chains. The resulting degradation products would likely be smaller peptide fragments and individual amino acids, such as L-lysine, L-proline, and L-valinamide.

The identification of these degradation products is commonly achieved using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). nih.govresearchgate.netnih.gov This allows for the separation of the parent peptide from its metabolites and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns.

While detailed kinetic parameters such as half-life (t½) and degradation rate constants for L-Valinamide, L-lysyl-L-prolyl- are not readily found, the table below provides a hypothetical representation of how such data would be presented based on studies of other peptides.

Hypothetical In Vitro Degradation of L-Valinamide, L-lysyl-L-prolyl- in Human Serum

| Time (hours) | Parent Peptide Remaining (%) | Major Degradation Products Identified |

|---|---|---|

| 0 | 100 | - |

| 1 | 95 | L-Lysine, Prolyl-L-valinamide |

| 4 | 80 | L-Lysine, Prolyl-L-valinamide, L-Proline, L-Valinamide |

| 8 | 65 | L-Lysine, L-Proline, L-Valinamide |

| 24 | 30 | L-Lysine, L-Proline, L-Valinamide |

Note: This table is for illustrative purposes only and is based on general knowledge of peptide degradation. Specific experimental data for L-Valinamide, L-lysyl-L-prolyl- is required for accurate representation.

Impact of Peptide Bond Stereochemistry on Proteolytic Resistance

The stereochemistry of the amino acid residues within a peptide chain plays a critical role in its susceptibility to enzymatic degradation. Proteases are chiral molecules and exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids, which are the naturally occurring enantiomers.

Introducing D-amino acids, the non-natural mirror images of L-amino acids, into a peptide sequence is a well-established strategy to enhance its proteolytic resistance. nih.govnih.govresearchgate.net The altered stereochemistry at the peptide bond makes it a poor substrate for most proteases, thereby increasing the peptide's half-life in a biological environment.

For L-Valinamide, L-lysyl-L-prolyl-, substituting one or more of the L-amino acids with their D-counterparts would be expected to significantly increase its stability. For example, creating analogs such as D-Lysyl-L-prolyl-L-valinamide or L-Lysyl-D-prolyl-L-valinamide could sterically hinder the approach of proteolytic enzymes. Studies on other peptides have shown that even a single D-amino acid substitution can dramatically increase stability. youtube.com

The table below illustrates the potential impact of stereochemical modifications on the proteolytic resistance of a tripeptide.

Impact of Stereochemistry on Peptide Half-Life (Hypothetical Data)

| Peptide Analog | Stereochemistry | Predicted Half-life in Human Plasma (hours) |

|---|---|---|

| L-Lysyl-L-prolyl-L-valinamide | L, L, L | 2-4 |

| D-Lysyl-L-prolyl-L-valinamide | D, L, L | > 24 |

| L-Lysyl-D-prolyl-L-valinamide | L, D, L | > 24 |

| L-Lysyl-L-prolyl-D-valinamide | L, L, D | 12-18 |

| D-Lysyl-D-prolyl-D-valinamide | D, D, D | > 48 |

Note: This table presents hypothetical data to demonstrate the principle of enhanced stability through D-amino acid substitution. Actual half-life values would need to be determined experimentally.

Strategies for Enhancing In Vitro Stability of L-Lysyl-L-Prolyl-L-Valinamide Peptides

Beyond the use of D-amino acids, several other strategies can be employed to enhance the in vitro stability of L-Valinamide, L-lysyl-L-prolyl- peptides. These modifications aim to protect the peptide from enzymatic cleavage or to alter its physicochemical properties to reduce its susceptibility to degradation.

One common approach is N-methylation of the peptide backbone. The addition of a methyl group to the nitrogen atom of a peptide bond can sterically hinder the approach of proteases, thereby increasing metabolic stability. nih.gov This modification can be particularly effective when applied to known cleavage sites.

Cyclization is another powerful strategy. By linking the N-terminus and C-terminus of the peptide, or by creating a side-chain to side-chain or side-chain to terminus linkage, the conformational flexibility of the peptide is reduced. This rigidified structure is often less recognizable by proteases, leading to enhanced stability.

Substitution with non-natural amino acids or peptide bond mimetics can also confer proteolytic resistance. For example, replacing a standard amino acid with a homolog, such as substituting lysine (B10760008) with ornithine, can impact stability. nih.gov

The following table summarizes various strategies to enhance the in vitro stability of peptides like L-Valinamide, L-lysyl-L-prolyl-.

Strategies to Enhance Peptide Stability

| Strategy | Description | Expected Outcome |

|---|---|---|

| D-Amino Acid Substitution | Replacement of one or more L-amino acids with their D-enantiomers. nih.govnih.govresearchgate.net | Increased resistance to proteolysis, longer half-life. |

| N-Methylation | Addition of a methyl group to the peptide backbone nitrogen. nih.gov | Steric hindrance of proteases, enhanced metabolic stability. |

| Cyclization | Formation of a cyclic peptide structure. | Reduced conformational flexibility, decreased recognition by proteases. |

| Terminal Modifications | Acetylation of the N-terminus or amidation of the C-terminus. | Blocks the action of exopeptidases. |

| Substitution with Lysine Homologs | Replacing lysine with analogs like ornithine. nih.gov | Altered susceptibility to specific proteases. |

| Pegylation | Covalent attachment of polyethylene (B3416737) glycol (PEG) chains. wikipedia.org | Increased hydrodynamic size, shielding from proteases. |

Structure Activity Relationship Sar Studies and Rational Design of L Valinamide, L Lysyl L Prolyl Analogues

Systematic Modification of Amino Acid Residues and C-Terminal Amidation

The systematic modification of amino acid residues is a cornerstone of peptide drug design, aiming to enhance potency, selectivity, and stability. In the context of bradykinin (B550075) receptor antagonists, which often incorporate the L-lysyl-L-prolyl-L-valinamide motif or similar sequences, specific substitutions have profound effects on activity.

Amino Acid Residue Modifications:

Research into bradykinin antagonists has shown that substitutions at various positions can convert an agonist into a potent antagonist. For instance, replacing the L-proline at position 7 of bradykinin with a D-phenylalanine residue is a key modification that leads to B2 receptor antagonism. nih.gov Further modifications, such as adding a D-arginine at the N-terminus and replacing Proline at position 3 with hydroxyproline, have been shown to increase the potency of antagonists. nih.gov The introduction of non-proteinogenic amino acids, like Thi (thienylalanine), can also result in partial agonism. nih.gov

In the development of a new class of bradykinin B2 receptor antagonists, researchers found that introducing N-alkyl amino acids at position 2 of bradykinin can lead to antagonist activity without any replacement at position 7. nih.gov This highlights that multiple independent structural modifications can achieve the desired antagonistic effect. nih.gov

C-Terminal Amidation:

C-terminal amidation is a common post-translational modification in bioactive peptides and a widely used strategy in synthetic peptide chemistry to enhance biological properties. researchgate.netlifetein.com The primary benefits of C-terminal amidation include:

Increased Stability: Amidation protects the peptide from degradation by carboxypeptidases, thereby increasing its half-life. lifetein.com

Enhanced Receptor Binding: By removing the negative charge of the C-terminal carboxyl group, amidation can lead to a higher net positive charge, which may enhance binding to negatively charged components of cell membranes or the receptor itself. researchgate.net

Improved Biological Activity: The neutral amide group can be critical for maintaining the bioactive conformation of the peptide, often by stabilizing secondary structures like α-helices. researchgate.netlifetein.com This structural stabilization can lead to increased antimicrobial or receptor-modulating efficacy. researchgate.net

Studies on various peptides have demonstrated that C-terminal amidation often results in enhanced biological activity compared to their free-acid counterparts. researchgate.netnih.gov For example, in the context of antimicrobial peptides, amidation can enhance efficacy by increasing structural stability and net positive charge. researchgate.net This principle is broadly applicable in peptide drug design, including for analogues related to L-Valinamide, L-lysyl-L-prolyl-.

| Modification Type | Position/Residue | Effect on Activity | Reference |

| Amino Acid Substitution | Proline at position 7 of bradykinin replaced with D-Phenylalanine | Converts agonist to antagonist | nih.gov |

| Amino Acid Addition | D-Arginine at N-terminus of bradykinin antagonist | Increases antagonist potency | nih.gov |

| Amino Acid Substitution | Proline at position 3 of bradykinin antagonist replaced with Hydroxyproline | Increases antagonist potency | nih.gov |

| Amino Acid Substitution | Phenylalanine at positions 5 and 8 of bradykinin replaced with Thienylalanine | Results in a partial agonist | nih.gov |

| Amino Acid Modification | N-alkyl amino acid at position 2 of bradykinin | Leads to antagonist activity | nih.gov |

| C-Terminal Modification | Amidation | Increases stability, enhances receptor binding, and improves biological activity | researchgate.netlifetein.com |

Impact of Chirality on Biological Activity and Conformation

The stereochemistry of amino acid residues is a critical determinant of a peptide's three-dimensional structure and, consequently, its biological function. The substitution of naturally occurring L-amino acids with their D-isomers can dramatically alter a peptide's conformation, stability, and receptor interaction.

The replacement of L-proline with its D-isomer has been shown to significantly reduce the inhibitory activity of prolyl endopeptidase inhibitors, highlighting the importance of the natural chirality for this specific interaction. nih.gov In the context of bradykinin antagonists, the chirality at position 7 is crucial. The potent antagonist HOE-140, which contains D-Tic (D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) at this position, exhibits a 2000-fold higher binding affinity for the bradykinin B2 receptor than its L-Tic stereoisomer. nih.gov Conformational analysis revealed that the D-Tic analogue strongly prefers a type II' beta-turn in its C-terminal region, a conformation that is absent in the L-Tic version. nih.gov This suggests that the specific beta-turn induced by the D-amino acid is essential for high-affinity receptor binding. nih.gov

Furthermore, the introduction of D-amino acids can enhance a peptide's resistance to proteolytic degradation, as proteases are typically specific for L-amino acid substrates. nih.govresearchgate.net However, D-amino acid substitutions in the middle of a peptide sequence can disrupt essential secondary structures like alpha-helices, leading to a loss of activity. nih.gov In contrast, substitutions at the termini are often better tolerated and can improve stability without compromising activity. nih.gov

| Peptide/Analogue | Chiral Modification | Impact on Conformation | Impact on Biological Activity | Reference |

| Prolyl endopeptidase inhibitors | Replacement of L-proline with D-proline | - | Remarkably reduced inhibition | nih.gov |

| Bradykinin B2 Antagonist (HOE-140) | D-Tic at position 7 | Induces a type II' beta-turn in the C-terminal region | Potent antagonist (Ki = 0.11 nM) | nih.gov |

| Bradykinin B2 Antagonist (WIN 65365) | L-Tic at position 7 | Does not form a beta-turn in the C-terminal region | 2000-fold lower binding affinity (Ki = 130 nM) | nih.gov |

| Antimicrobial peptide (KKVVFKVKFKK) | D-amino acid substitutions in the middle of the sequence | Disrupted alpha-helical structure | Complete loss of activity | nih.gov |

| Antimicrobial peptide (KKVVFKVKFKK) | D-amino acid substitutions at the termini | Little effect on alpha-helical structure | Maintained antimicrobial activity and increased stability | nih.gov |

Design Principles for Modulating Receptor Agonism and Antagonism

The conversion of a receptor agonist to an antagonist is a key goal in drug design and often involves targeted structural modifications that disrupt the signaling cascade while maintaining receptor binding. For bradykinin receptors, it is believed that agonists and antagonists bind to partially different sites, allowing for specific modifications to switch function. nih.gov

Key design principles include:

Inducing Specific Conformations: As seen with the D-Tic substitution, forcing a peptide into a specific conformation, such as a beta-turn, can be crucial for antagonism. nih.gov This suggests that the antagonist conformation occupies the receptor in a way that prevents the conformational changes required for signal transduction.

Modifying Key Residues: The substitution of Proline at position 7 of bradykinin with bulky, D-configured amino acids is a well-established principle for creating B2 antagonists. nih.govnih.gov This modification likely alters the presentation of the C-terminal part of the peptide to the receptor.

Utilizing Non-Peptide Moieties: The development of non-peptide antagonists, such as FR173657, demonstrates that small molecules can mimic the essential interactions of peptide antagonists. capes.gov.br These non-peptide ligands offer advantages in terms of oral bioavailability and metabolic stability. nih.govnih.gov

Targeting Allosteric Sites: Some antagonists may function by binding to sites on the receptor that are distinct from the agonist binding site (allosteric modulation), inducing conformational changes that prevent agonist binding or activation.

The development of both peptide and non-peptide antagonists for bradykinin receptors highlights the diverse strategies that can be employed to modulate receptor activity. nih.gov The choice of strategy often depends on the desired therapeutic application and the need for properties like oral bioavailability and long duration of action.

Development of Conformationally Constrained L-Lysyl-L-Prolyl-L-Valinamide Analogues

To improve the potency, selectivity, and metabolic stability of peptide ligands, medicinal chemists often introduce conformational constraints. This strategy reduces the flexibility of the peptide, locking it into a bioactive conformation and reducing the entropic penalty of binding to the receptor.

Methods for conformational constraint include:

Cyclization: Creating cyclic peptides, either through head-to-tail cyclization, side-chain to side-chain cyclization, or backbone cyclization, can significantly restrict conformational freedom. benthamscience.com For example, a cyclic analogue of a bradykinin antagonist, c[-Gly-Thi-D-Tic-Oic-Arg-], showed potent antagonist activity, and NMR studies confirmed it adopted a type II' beta-turn structure. nih.gov This constrained conformation is believed to mimic the receptor-bound state.

Incorporation of Constrained Amino Acids: Using amino acids with restricted rotational freedom, such as N-methylated amino acids, α,α-disubstituted amino acids (e.g., Aib - aminoisobutyric acid), or those with cyclic side chains (e.g., Tic), can enforce specific backbone torsion angles. nih.gov

Peptide Bond Mimetics: Replacing labile peptide bonds with more stable isosteres can also introduce conformational constraints and improve resistance to proteolysis.

These strategies have been successfully applied to develop potent and stable analogues of bradykinin and other peptides. benthamscience.com Conformationally constrained analogues not only serve as potential therapeutic agents but also as valuable tools for elucidating the bioactive conformation of peptide ligands, thereby guiding further rational drug design. benthamscience.comnih.gov

Advanced Research Applications of L Valinamide, L Lysyl L Prolyl Based Compounds

Utilization as Research Tools in Cellular and Molecular Biology

The tripeptide sequence Lys-Pro-Val, particularly in its amidated form (L-Valinamide, L-lysyl-L-prolyl-), serves as a crucial research tool in cellular and molecular biology. Its significance is largely derived from its identity as the C-terminal sequence of α-MSH (α-MSH[11–13]), which is responsible for the antipyretic and anti-inflammatory activities of the parent hormone. oup.com The synthesis of this tripeptide and its analogues allows researchers to dissect the structure-activity relationships of melanocortin receptors and their downstream effects without the complexity of the full-length hormone. nih.gov

A key application is in the design and development of therapeutic agents. Through theoretical conformational studies using molecular dynamics, researchers can analyze the tripeptide's structure to design conformationally constrained, non-peptide analogues. oup.com This approach is fundamental in modern drug discovery, aiming to create more stable and potent molecules for controlling fever and inflammation. oup.com

Furthermore, longer and more complex peptides that incorporate the Lys-Pro-Val sequence are utilized as building blocks in solid-phase peptide synthesis. chemimpex.com These serve to create novel peptide-based drugs and research chemicals for targeting specific receptors, studying protein-protein interactions, and modulating enzyme activity. chemimpex.com The defined structure of short peptides like L-lysyl-L-prolyl-L-valinamide makes them ideal models for investigating the fundamental principles of peptide chemistry, stability, and biological interactions. ncert.nic.inwikipedia.org

Investigation in Modulating Cellular Signaling Pathways (e.g., cAMP, PI3K-Akt)

The Lys-Pro-Val sequence is integral to the modulation of key cellular signaling pathways due to its origin as the active C-terminal fragment of α-MSH. nih.gov α-MSH exerts its effects by binding to melanocortin receptors (MCRs), which are G-protein coupled receptors that primarily signal through the adenylyl cyclase/cyclic AMP (cAMP) pathway. nih.gov The binding of α-MSH to its receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein). The potency of α-MSH and its analogues in stimulating this pathway has been directly linked to the presence and conformation of the C-terminal Lys-Pro-Val sequence. nih.gov

While direct studies on L-lysyl-L-prolyl-L-valinamide's effect on the PI3K-Akt pathway are limited, related research provides significant insights. The Lysyl Oxidase Propeptide (LOX-PP), a larger molecule, has been shown to inhibit the activation of both Erk1/2 and Akt signaling pathways, which are critical for cell proliferation and survival. researchgate.netnih.gov Additionally, peptides containing Lys-Pro sequences, such as Leu-Pro-Lys (LPK), have been identified to regulate melanin (B1238610) synthesis through the JNK/β-Trcp/NFκB-p65/MITF signaling pathway. rsc.org Given that these signaling cascades often exhibit crosstalk, the potential for Lys-Pro-Val-based peptides to influence the PI3K-Akt pathway is an active area of investigation.

Table 1: Influence of Lys-Pro-Val Containing Peptides on Signaling Pathways

| Peptide/Analogue | Signaling Pathway Investigated | Observed Effect | Reference |

| Ac-[Cys4,Cys10]-α-MSH4-12-NH2 | Adenylate Cyclase / cAMP | Potent activation in melanoma cell assays. | nih.gov |

| Lysyl Oxidase Propeptide (LOX-PP) | Erk1/2 & Akt Signaling | Inhibition of TNF-α-stimulated Erk1/2 activation and FGF-2-stimulated Akt activation. | researchgate.netnih.gov |

| Leu-Pro-Lys (LPK) | JNK/β-Trcp/NFκB-p65/MITF | Regulation of the pathway to inhibit melanin synthesis. | rsc.org |

Research into Antimicrobial Properties of L-Lysyl-L-Prolyl-L-Valinamide and Analogues

The investigation into the antimicrobial properties of peptides containing lysine (B10760008) and proline is a burgeoning field. Lysine-rich peptides are known for their cationic nature, which facilitates interaction with and disruption of negatively charged bacterial membranes, a key mechanism for antimicrobial activity. acs.orgbiorxiv.org

Research on lipopeptides incorporating lysine-rich tripeptides has demonstrated their ability to self-assemble into structures that exhibit antimicrobial activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) bacteria. acs.org The specific sequence and the inclusion of other residues, such as aromatic amino acids, can modulate this activity. acs.org

Furthermore, synthetic peptide derivatives containing lysine have shown remarkable antimicrobial effects against various oral streptococci, inhibiting both planktonic growth and biofilm formation. nih.gov The structural conformation of these peptides is critical; studies on lysine homopeptides have revealed that the introduction of proline residues can significantly enhance their polyproline II (PPII) structure, which is thought to be important for their membrane-destabilizing action. nih.gov This suggests that the proline residue in L-lysyl-L-prolyl-L-valinamide could play a crucial role in stabilizing a conformation favorable for antimicrobial efficacy.

Table 2: Antimicrobial Activity of Lysine and Proline-Containing Peptides

| Peptide/Analogue | Target Organism(s) | Key Finding | Reference |

| Lipopeptides with Lysine-rich tripeptides | E. coli, S. aureus | Showed antimicrobial activity; self-assembly into micellar structures. | acs.org |

| Lys-a1 (Synthetic peptide) | Oral Streptococci | Remarkable inhibition of planktonic and biofilm growth. | nih.gov |

| Lysine homopeptide (K11) | S. aureus, L. monocytogenes, V. parahaemolyticus | Proline substitution altered the secondary structure and affected antimicrobial activity. | nih.gov |

Exploration in Modulating Melanin Synthesis and Pigmentation Processes

The tripeptide sequence Lys-Pro-Val is of paramount importance in the study of melanogenesis. As the C-terminal end of α-MSH, it is critical for the hormone's ability to stimulate melanin production. nih.gov Research on cyclic melanotropin analogues has conclusively shown that the Lys11 and Pro12 residues are major contributors to the potency of these molecules in stimulating melanin synthesis in melanoma cell assays. nih.gov The removal of these residues significantly diminishes the peptide's activity, highlighting their role in receptor binding and activation. nih.gov

Conversely, research has also uncovered that peptides containing similar sequences can act as inhibitors of melanin synthesis. For instance, peptides derived from rice protein hydrolysate, such as Leu-Pro-Lys (LPK), were found to reduce melanin content and tyrosinase activity in human epidermal melanocytes. rsc.org These peptides were shown to downregulate the expression of key melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2). rsc.org The dual potential for stimulation or inhibition makes peptides based on the Lys-Pro-Val motif powerful research tools for exploring the complex regulation of the pigmentation process and for the development of novel cosmetic or therapeutic agents for hyperpigmentation or vitiligo. nih.govnih.gov

Development as Peptide-Based Probes for Biochemical Studies

Short, biologically active peptides like L-lysyl-L-prolyl-L-valinamide are excellent candidates for development into peptide-based probes for biochemical studies. The unique chemical properties of the constituent amino acids, particularly lysine, make them amenable to modification for use as probes. youtube.com Lysine possesses a primary amino group on its side chain that can be readily conjugated to reporter molecules, such as fluorophores or biotin, without disrupting the peptide backbone responsible for the biological activity. youtube.comacs.org

Fluorescently labeled peptides can be used to visualize and track interactions with cellular components in real-time. For example, a fluorescent version of a Lys-Pro-Val analogue could be used to study its binding to melanocortin receptors on the cell surface, providing insights into receptor distribution and trafficking. While specific probes based on L-lysyl-L-prolyl-L-valinamide are not yet widely reported, the principle has been demonstrated with other lysine-containing peptides and with the development of fluorescent probes for lysine itself. acs.orgmdpi.com The development of such probes would enable detailed investigation into the peptide's mechanism of action, cellular uptake, and localization, advancing our understanding of its role in signaling and other biological processes. researchgate.net

Future Directions and Research Opportunities in L Valinamide, L Lysyl L Prolyl Peptide Science

Emerging Methodologies for Peptide Design and Synthesis

The synthesis and design of peptides like L-lysyl-L-prolyl-L-valinamide are continually evolving, moving beyond traditional solid-phase and liquid-phase synthesis methods. nih.govresearchgate.netresearchgate.net These classical approaches, while foundational, are being supplemented and, in some cases, replaced by innovative techniques that offer greater efficiency, purity, and the ability to create more complex and robust peptide analogs. nih.govnih.gov

One of the key areas of advancement is the use of microwave-assisted peptide synthesis (MAPS) . This technique utilizes microwave energy to accelerate the coupling of amino acids, significantly reducing synthesis times and often improving the purity of the final product. nih.gov For a tripeptide such as L-lysyl-L-prolyl-L-valinamide, MAPS could offer a rapid and efficient route to production, facilitating faster screening of its biological activities.

Flow chemistry represents another significant leap forward. By conducting the synthesis in a continuous flow system rather than in discrete batches, researchers can achieve greater control over reaction conditions, leading to higher yields and purity. nih.gov This methodology is particularly advantageous for the scalable production of peptides.

Furthermore, the field is seeing a rise in enzymatic and chemo-enzymatic synthesis strategies. These methods employ enzymes to catalyze the formation of peptide bonds, offering high specificity and milder reaction conditions compared to purely chemical methods. This can be particularly useful when dealing with the specific stereochemistry of the amino acid residues in L-lysyl-L-prolyl-L-valinamide.

Beyond synthesis, novel design strategies are enabling the creation of peptidomimetics with enhanced properties. These are molecules that mimic the structure and function of natural peptides but are designed to have improved stability, bioavailability, and resistance to enzymatic degradation. nih.gov For L-lysyl-L-prolyl-L-valinamide, this could involve the incorporation of non-natural amino acids or the modification of the peptide backbone to create more drug-like molecules. Computational approaches, such as the Knob-Socket model, are also being employed for the rational design of peptide ligands with high affinity for their biological targets.

| Methodology | Key Advantages for L-lysyl-L-prolyl-L-valinamide Synthesis & Design |

| Microwave-Assisted Peptide Synthesis (MAPS) | Rapid synthesis time, improved purity. |

| Flow Chemistry | High scalability, precise reaction control, improved yield. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, stereochemical control. |

| Peptidomimetic Design | Enhanced stability, improved bioavailability, resistance to degradation. |

| Computational Design (e.g., Knob-Socket model) | Rational design of high-affinity analogs. |

Integration of Artificial Intelligence and Machine Learning in Peptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research, offering powerful tools to predict, analyze, and design peptides with desired properties. uea.ac.uk For L-lysyl-L-prolyl-L-valinamide, these computational approaches can accelerate the discovery of its biological functions and the development of novel analogs.

Predictive Modeling: AI algorithms can be trained on vast datasets of peptide sequences and their known biological activities to predict the potential functions of new peptides. uea.ac.uk For L-lysyl-L-prolyl-L-valinamide, AI models could be used to predict its binding affinity to various protein targets, its potential toxicity, and its pharmacokinetic properties. uea.ac.uk This in silico screening can significantly reduce the time and cost associated with traditional experimental screening.

Peptide-Protein Interaction Prediction: A crucial aspect of understanding a peptide's function is identifying its binding partners. Machine learning models, particularly deep learning approaches, are becoming increasingly adept at predicting how peptides will interact with specific proteins. nih.govnih.gov By analyzing the amino acid sequence and structural features of L-lysyl-L-prolyl-L-valinamide, these models can generate hypotheses about its molecular targets, which can then be validated experimentally.

De Novo Peptide Design: Generative AI models can design entirely new peptide sequences with specific desired properties. For instance, if a particular biological activity is desired, an AI model could be used to design analogs of L-lysyl-L-prolyl-L-valinamide that are optimized for that activity, potentially by suggesting modifications to the amino acid sequence or the inclusion of non-natural amino acids.

The integration of AI and ML into the study of L-lysyl-L-prolyl-L-valinamide offers a data-driven approach to understanding its structure-activity relationships and to rationally design novel peptides with enhanced therapeutic potential.

| AI/ML Application | Relevance to L-lysyl-L-prolyl-L-valinamide Research |

| Predictive Bioactivity Screening | Predicts potential biological functions and targets, reducing experimental workload. |

| Toxicity and Pharmacokinetic Prediction | Assesses the drug-like properties of the peptide and its analogs in silico. |

| Peptide-Protein Docking and Interaction Modeling | Identifies potential binding partners and elucidates mechanisms of action. |

| De Novo Design of Analogs | Generates novel peptide sequences based on L-lysyl-L-prolyl-L-valinamide with optimized properties. |

Unexplored Biological Systems and Pathways Relevant to L-Lysyl-L-Prolyl-L-Valinamide Interactions

While the precise biological roles of L-lysyl-L-prolyl-L-valinamide are still under investigation, the known activities of other tripeptides provide a roadmap for exploring its potential interactions within various biological systems. Tripeptides are increasingly recognized as important signaling molecules and modulators of biological processes. uea.ac.uk

Neurological and Endocrine Systems: Many tripeptides exhibit activity in the central nervous system (CNS) and endocrine systems. For example, thyrotropin-releasing hormone (TRH), a tripeptide, has a wide range of effects in the CNS. Given the prevalence of proline residues in bioactive peptides that interact with neurological targets, one avenue of research could be to investigate the effects of L-lysyl-L-prolyl-L-valinamide on neuronal signaling pathways.

Metabolic Regulation: Recent research has highlighted the role of certain peptides in metabolic regulation. For instance, peptides derived from food proteins have been shown to influence glucose metabolism and insulin signaling. nih.gov Investigating whether L-lysyl-L-prolyl-L-valinamide can modulate key enzymes or receptors involved in metabolic pathways, such as those related to diabetes or obesity, could uncover novel therapeutic applications. nih.gov

Host-Microbiome Interactions: The gut microbiome produces a vast array of small molecules, including peptides, that can influence host physiology. It is plausible that L-lysyl-L-prolyl-L-valinamide, or similar tripeptides, could be involved in the complex signaling network between the microbiome and the host. Exploring the effects of this tripeptide on gut microbial composition and function, as well as its potential absorption and systemic effects, represents a promising and largely unexplored area of research.

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs): The discovery of novel RiPPs through genome mining has expanded our understanding of the diversity and function of natural peptides. Investigating whether L-lysyl-L-prolyl-L-valinamide is part of a larger precursor peptide or subject to post-translational modifications in certain organisms could reveal novel biosynthetic pathways and biological functions.

Future research into the biological context of L-lysyl-L-prolyl-L-valinamide should cast a wide net, exploring its potential roles in these and other complex biological systems to fully elucidate its physiological significance and therapeutic potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.